5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride
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Description
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is the Bcl-xL protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, which is the process of programmed cell death .
Mode of Action
This compound acts as an inhibitor of the Bcl-xL protein . By inhibiting this protein, the compound promotes apoptosis, leading to the death of cells . This can be particularly useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer .
Biochemical Pathways
The compound affects the apoptotic pathways within the cell . By inhibiting the Bcl-xL protein, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption triggers the apoptotic pathway, leading to cell death .
Pharmacokinetics
It is known that the compound is a solid, usually a white to pale yellow crystalline powder . It has some solubility and can dissolve in some organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of the action of this compound is the induction of apoptosis . By promoting cell death, the compound can help control the growth of abnormal cells, such as cancer cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride involves the reaction of 2-aminopyridine with 1,2-dibromopropane followed by cyclization and subsequent reaction with sodium cyanide to form the desired compound.", "Starting Materials": [ "2-aminopyridine", "1,2-dibromopropane", "sodium cyanide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 1,2-dibromopropane in the presence of a base such as potassium carbonate to form the intermediate 2-(pyridin-2-yl)propan-1-amine.", "Step 2: The intermediate is then cyclized by heating with hydrochloric acid to form the pyrido[2,3-d]azepine ring system.", "Step 3: The resulting compound is then reacted with sodium cyanide in the presence of water to form the carbonitrile group.", "Step 4: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt." ] } | |
CAS No. |
1003587-73-2 |
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;/h1-2,12H,3-6H2;1H |
InChI Key |
PEIMZHAHTXCVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)C#N.Cl |
Purity |
0 |
Origin of Product |
United States |
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